molecular formula C19H12ClFN2O2S B2486137 1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326912-08-6

1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2486137
CAS RN: 1326912-08-6
M. Wt: 386.83
InChI Key: BFALQIAIISNUBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives, including the compound , typically involves multi-step chemical processes that ensure the incorporation of specific functional groups to achieve the desired molecular structure. For example, the synthesis may start with the cyclization of ethyl 2-aminothiophene-3-carboxylate with 3-chloro-4-fluoro aniline, leading to key intermediates such as 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione. This step is crucial for introducing the chloro and fluoro substituents at specific positions on the thieno[2,3-d]pyrimidine core structure, which is a common strategy in synthesizing such compounds (More et al., 2013).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives, including the target compound, is characterized by X-ray crystallography, revealing the precise arrangement of atoms and functional groups. The structural determination often shows the presence of intermolecular hydrogen bonds, which contribute to the compound's stability. For example, similar compounds have been found to crystallize with dimethylformamide solvates, forming centrosymmetric dimers linked by N-H...O hydrogen bonds (Low et al., 2004).

Chemical Reactions and Properties

The chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their functional groups, which participate in various chemical reactions. These compounds are known for their ability to undergo nucleophilic substitution reactions, allowing further functionalization of the molecule. For instance, the nucleophilic substitution of 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4-dione with different aromatic amines leads to the formation of substituted thienopyrimidines, showcasing the compound's versatile chemical reactivity (More et al., 2013).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of substituted thienopyrimidines, including 1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, involves several steps starting from basic thiophene derivatives. These compounds are synthesized via intermediate stages, often involving cyclization and nucleophilic substitution reactions to introduce various functional groups and achieve desired structural properties. The characterization of these compounds typically utilizes techniques like melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and purity (More et al., 2013).

Potential Biological Activities

Thieno[3,2-d]pyrimidine derivatives are investigated for a range of biological activities, stemming from their potential therapeutic applications:

  • Antibacterial Activity : The synthesized thienopyrimidines have been evaluated for their antibacterial efficacy. Research into various substituted thieno[3,2-d]pyrimidines has shown promising results in inhibiting the growth of certain bacterial strains, indicating their potential as antibacterial agents (More et al., 2013).

  • Urease Inhibition : Some derivatives are studied for their urease inhibitory activity, which is significant for the development of treatments against diseases caused by urease-producing pathogens. A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones demonstrated varying degrees of urease inhibition, highlighting the structure-activity relationship essential for designing potent inhibitors (Rauf et al., 2010).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2S/c20-15-7-2-1-4-12(15)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-6-3-5-13(21)10-14/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXQVKXZBBROJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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